molecular formula C9H12F3NO3S B14435049 1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline CAS No. 77171-94-9

1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline

Cat. No.: B14435049
CAS No.: 77171-94-9
M. Wt: 271.26 g/mol
InChI Key: PPHPDJQYQOXIEP-PRJDIBJQSA-N
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Description

1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline is a synthetic compound characterized by the presence of trifluoromethyl and sulfanylmethyl groups attached to a proline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline typically involves the reaction of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid with D-proline. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanylmethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline is unique due to the combination of the trifluoromethyl and sulfanylmethyl groups with the proline backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

77171-94-9

Molecular Formula

C9H12F3NO3S

Molecular Weight

271.26 g/mol

IUPAC Name

(2R)-1-[3,3,3-trifluoro-2-(sulfanylmethyl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H12F3NO3S/c10-9(11,12)5(4-17)7(14)13-3-1-2-6(13)8(15)16/h5-6,17H,1-4H2,(H,15,16)/t5?,6-/m1/s1

InChI Key

PPHPDJQYQOXIEP-PRJDIBJQSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)C(CS)C(F)(F)F)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CS)C(F)(F)F)C(=O)O

Origin of Product

United States

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